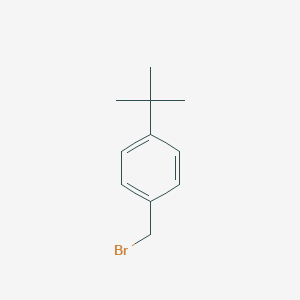

4-tert-Butylbenzyl bromide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNQSIHCDAGZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172251 | |

| Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18880-00-7 | |

| Record name | 4-tert-Butylbenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18880-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018880007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18880-00-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-4-(1,1-dimethylethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-Butylbenzyl bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49N4J7MYP3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butylbenzyl Bromide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzyl bromide is a substituted aromatic haloalkane that serves as a versatile reagent and building block in organic synthesis. Its unique structural features, namely the bulky tert-butyl group and the reactive benzylic bromide, make it a valuable tool in the synthesis of complex molecules, including those with potential pharmaceutical applications. The tert-butyl group provides steric hindrance and influences the electronic properties of the aromatic ring, while the benzylic bromide is a good leaving group, facilitating nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅Br | |

| Molecular Weight | 227.14 g/mol | |

| Melting Point | 8-12 °C | |

| Boiling Point | 93-94 °C at 1.5 mmHg | |

| Density | 1.236 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.545 | |

| Solubility | Soluble in organic solvents such as ether and chloroform; limited solubility in water. | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

Molecular Structure

The presence of the bulky tert-butyl group can influence the conformation of the bromomethyl group and the overall steric accessibility of the benzylic carbon. This steric hindrance plays a significant role in its reactivity, particularly in nucleophilic substitution reactions.

Reactivity and Chemical Transformations

The primary reactivity of this compound is centered around the benzylic bromide functional group. The carbon-bromine bond is polarized, making the benzylic carbon electrophilic and susceptible to attack by nucleophiles. The stability of the potential benzylic carbocation intermediate also influences its reaction pathways.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, which can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions (nucleophile, solvent, temperature).[2]

-

Sₙ2 Mechanism: In the presence of a strong, unhindered nucleophile in a polar aprotic solvent, the reaction is likely to proceed via a concerted Sₙ2 mechanism. The nucleophile attacks the electrophilic benzylic carbon from the backside, leading to an inversion of stereochemistry if the carbon were chiral.

-

Sₙ1 Mechanism: In the presence of a weak nucleophile in a polar protic solvent, the reaction may proceed through an Sₙ1 mechanism. This involves the formation of a resonance-stabilized benzylic carbocation intermediate, which is then attacked by the nucleophile.

The 4-tert-butyl group can sterically hinder the backside attack required for an Sₙ2 reaction, potentially slowing it down compared to unsubstituted benzyl (B1604629) bromide.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the radical bromination of 4-tert-butyltoluene (B18130) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.[1]

Materials:

-

4-tert-butyltoluene

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (or a safer alternative solvent like acetonitrile)

-

Magnesium sulfate

Procedure:

-

Dissolve 4-tert-butyltoluene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature.

-

Filter the mixture to remove the insoluble succinimide.

-

Wash the filtrate with carbon tetrachloride.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in hexane and dry with magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain this compound.

A logical workflow for this synthesis is depicted in the following diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The 4-tert-butylbenzyl moiety is a valuable pharmacophore in drug discovery and is often introduced using this compound or a similar reactive intermediate. The bulky and lipophilic tert-butyl group can enhance binding affinity to target proteins by occupying hydrophobic pockets and can also improve pharmacokinetic properties such as metabolic stability.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its utility lies in the synthesis of molecules that target various pathways. The 4-tert-butylbenzyl group can be found in compounds designed to interact with a range of biological targets.

Use as a Protecting Group

In multi-step organic syntheses, protecting groups are often necessary to mask reactive functional groups. The 4-tert-butylbenzyl group can be used as a protecting group for alcohols, phenols, and carboxylic acids.[3][4] Its stability under various reaction conditions and the relatively mild conditions for its removal make it an attractive choice.

The general logic for the use of a protecting group in a multi-step synthesis is outlined below:

Caption: General workflow of a protecting group strategy in synthesis.

Synthesis of Bioactive Compounds

The 4-tert-butylbenzyl group is present in a number of biologically active compounds. For instance, it is a structural component of certain antiallergic drugs and analgesics.[5] The synthesis of these molecules often involves the reaction of this compound with a suitable nucleophile to introduce the key structural motif.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment, including gloves, goggles, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the context of drug discovery and development. Its unique combination of a reactive benzylic bromide and a sterically demanding tert-butyl group allows for the construction of complex molecular architectures with tailored properties. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the research and development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 4-tert-Butylbenzyl Bromide from 4-tert-Butyltoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-tert-butylbenzyl bromide, a key intermediate in the production of various organic compounds, including pharmaceuticals and pesticides.[1][2] The primary focus is on the free-radical bromination of 4-tert-butyltoluene (B18130), a widely adopted and efficient method.

Synthesis Pathway: Free-Radical Bromination

The conversion of 4-tert-butyltoluene to this compound is most effectively achieved through a benzylic bromination reaction. This process involves the selective substitution of a hydrogen atom on the methyl group attached to the benzene (B151609) ring.[3] The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under photochemical conditions.[3][4][5]

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The Wohl-Ziegler reaction, the benzylic bromination using NBS, proceeds via a free-radical chain mechanism.[4][5] This mechanism consists of three key stages: initiation, propagation, and termination.[3][6]

-

Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide) upon heating, which generates radicals. These radicals then react with NBS to produce a bromine radical (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 4-tert-butyltoluene. This step is favored because it forms a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentration from the reaction of HBr with NBS, to yield the desired product, this compound, and a new bromine radical that continues the chain reaction.[3]

-

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.[3]

Caption: Free-radical chain mechanism for benzylic bromination.

Experimental Protocols

Several protocols exist for this synthesis. The following is a representative procedure based on established methods.[3][7]

Materials:

-

4-tert-butyltoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄) (Note: Due to its toxicity, greener solvents like acetonitrile (B52724) or ethyl acetate (B1210297) are now preferred).[8][9]

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butyltoluene (0.10 mol, 14.8 g) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (0.10 mol, 17.8 g) and a catalytic amount of benzoyl peroxide (200 mg) to the solution.[7]

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) byproduct that floats to the surface.[3] The reaction is generally refluxed for 2 hours.[7]

-

Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the insoluble succinimide. c. Wash the collected solid with a small amount of carbon tetrachloride and combine the filtrates.[7] d. The combined filtrate can be washed with water and an aqueous solution of sodium carbonate to remove any remaining impurities.[3]

-

Purification: a. The resulting organic solution is concentrated under reduced pressure. b. The residue is dissolved in hexane and dried over anhydrous magnesium sulfate.[7] c. After filtering off the drying agent, the solvent is evaporated under reduced pressure to yield the final product, this compound.[7]

Data Presentation

Table 1: Reagent and Reaction Data

| Parameter | Value | Reference |

| Starting Material | 4-tert-Butyltoluene | [7] |

| Molecular Weight | 148.24 g/mol | [10] |

| Moles | 0.10 mol | [7] |

| Mass | 14.8 g | [7] |

| Brominating Agent | N-Bromosuccinimide (NBS) | [7] |

| Molecular Weight | 177.98 g/mol | [5] |

| Moles | 0.10 mol | [7] |

| Mass | 17.8 g | [7] |

| Initiator | Benzoyl Peroxide | [7] |

| Mass | 200 mg | [7] |

| Solvent | Carbon Tetrachloride | [7] |

| Reaction Time | 2 hours | [7] |

| Reaction Temperature | Reflux | [7] |

| Reported Yield | 100% (crude) | [7] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18880-00-7 | [7] |

| Molecular Formula | C₁₁H₁₅Br | [2] |

| Molecular Weight | 227.14 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [11] |

| Melting Point | 8-12 °C | |

| Boiling Point | 93-94 °C / 1.5 mmHg | |

| Density | 1.236 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.545 | |

| ¹H NMR Spectrum | Available | [12] |

| ¹³C NMR Spectrum | Available | [12] |

Conclusion

The synthesis of this compound from 4-tert-butyltoluene via free-radical bromination with NBS is a robust and high-yielding method. The procedure is straightforward, making it suitable for both academic and industrial laboratory settings. Careful control of reaction conditions and the use of modern, safer solvents can optimize the process in terms of both yield and environmental impact. The resulting product is a valuable building block for further chemical synthesis.

References

- 1. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. This compound | 18880-00-7 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. 4-tert-Butyltoluene synthesis - chemicalbook [chemicalbook.com]

- 11. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. This compound(18880-00-7) 1H NMR [m.chemicalbook.com]

Spectroscopic Analysis of 4-tert-butylbenzyl bromide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-tert-butylbenzyl bromide, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | Doublet | 2H | Ar-H (ortho to CH₂Br) |

| ~7.25 | Doublet | 2H | Ar-H (ortho to C(CH₃)₃) |

| ~4.50 | Singlet | 2H | -CH₂Br |

| ~1.30 | Singlet | 9H | -C(CH₃)₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The solvent is assumed to be CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~151 | Ar-C (quaternary, attached to C(CH₃)₃) |

| ~135 | Ar-C (quaternary, attached to CH₂Br) |

| ~129 | Ar-CH (ortho to CH₂Br) |

| ~126 | Ar-CH (ortho to C(CH₃)₃) |

| ~35 | -C(CH₃)₃ (quaternary) |

| ~34 | -CH₂Br |

| ~31 | -C(CH₃)₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The solvent is assumed to be CDCl₃.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Strong | C-H stretch (alkyl) |

| ~1610 | Medium | C=C stretch (aromatic) |

| ~1510 | Medium | C=C stretch (aromatic) |

| ~1270 | Strong | C-H bend (tert-butyl) |

| ~820 | Strong | C-H bend (para-disubstituted aromatic) |

| ~680 | Medium-Strong | C-Br stretch |

Note: These are typical absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 226/228 | ~10 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 147 | 100 | [M - Br]⁺ (Base Peak) |

| 132 | ~40 | [M - Br - CH₃]⁺ |

| 117 | ~60 | [C₉H₁₃]⁺ |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | ~50 | [C₄H₉]⁺ (tert-butyl cation) |

Data is interpreted from the NIST Mass Spectrum of p-tert-butylbenzyl bromide.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (typically chloroform-d, CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

For ¹H NMR, the spectral width is set to approximately 12 ppm, centered around 6 ppm. A sufficient number of scans (typically 8 to 16) are acquired to obtain a good signal-to-noise ratio. The free induction decay (FID) is processed with a line broadening factor of 0.3 Hz and Fourier transformed.

For ¹³C NMR, a spectral width of about 220 ppm is used. A larger number of scans (typically 128 or more) is necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

2.2 Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for pure samples. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Solubility of 4-tert-butylbenzyl bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-tert-butylbenzyl bromide in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document aggregates available qualitative information and provides estimations based on the solubility of structurally similar compounds. Furthermore, it outlines detailed experimental protocols for determining solubility, offering a practical framework for researchers.

Core Topic: Solubility Profile of this compound

This compound is a substituted aromatic hydrocarbon containing a bulky, nonpolar tert-butyl group and a reactive benzyl (B1604629) bromide moiety. This structure dictates its solubility, favoring organic solvents over polar media like water, in which it has limited solubility.[1] Its nonpolar characteristics suggest good solubility in nonpolar solvents, while the polarizable bromine atom and the aromatic ring may allow for some interaction with more polar organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents remains largely unpublished. The following table summarizes the available qualitative data and provides estimations based on the known solubility of structurally analogous compounds, namely benzyl bromide and tert-butylbenzene.

| Solvent | Chemical Formula | Type | Reported/Estimated Solubility of this compound | Supporting Evidence and Analogous Compound Data |

| Hexane (B92381) | C₆H₁₄ | Nonpolar, Aliphatic | Soluble | A synthesis procedure describes dissolving the crude product in hexane for purification, implying good solubility.[2] Tert-butylbenzene is also soluble in hexane.[3] |

| Toluene | C₇H₈ | Nonpolar, Aromatic | Soluble | Structurally similar to both the solvent and solute, promoting solubility. Tert-butylbenzene is soluble in benzene, a closely related solvent.[3] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble | Synthesis procedures explicitly mention the use of carbon tetrachloride as a solvent for reactions involving this compound.[2] Benzyl bromide is also soluble in carbon tetrachloride.[4][5][6][7][8] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Described as soluble in ether.[1] Benzyl bromide is miscible with ether.[4][5][6][7][8] Tert-butylbenzene is miscible with ether.[9] |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble to Soluble | One source describes it as slightly soluble in chloroform.[2] Another source states it is soluble in chloroform.[1] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Slightly Soluble | Reported as slightly soluble in ethyl acetate.[2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble (Estimated) | Tert-butylbenzene is miscible with ketones.[9] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble (Estimated) | Benzyl bromide is miscible with ethanol.[4][5][6][7][8] Tert-butylbenzene is miscible with alcohol.[9][10] |

| Water | H₂O | Polar Protic | Limited Solubility/Insoluble | Consistently reported as having limited solubility in water.[1] Benzyl bromide is slightly soluble in water.[4][5][8] Tert-butylbenzene is insoluble in water.[3][9][10][11] |

Note: "Miscible" implies solubility in all proportions.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific applications, the following experimental protocols outline common methodologies for its determination.

Equilibrium Solubility Method (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer can be used for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear separation of the solid and liquid phases.

-

Sampling: Carefully extract a known volume of the clear, saturated supernatant without disturbing the solid phase.

-

Quantification: Determine the concentration of this compound in the sampled solution using a suitable analytical technique, such as:

-

Gravimetric Analysis: Evaporate the solvent from the sampled solution and weigh the remaining solid residue.

-

Spectroscopic Analysis (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

Chromatographic Analysis (HPLC, GC): This is a highly accurate method for determining the concentration of the solute in the presence of the solvent. A calibration curve with known concentrations is required.

-

-

Calculation: Express the solubility in desired units, such as g/100 mL, mg/L, or mol/L.

Spectroscopic Method for Rapid Solubility Screening

This method is suitable for a quick estimation of solubility in various solvents.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble.

-

Serial Dilutions: Create a series of standard solutions with known concentrations through serial dilution of the stock solution.

-

Calibration Curve: Measure the absorbance of each standard solution at a predetermined wavelength using a UV-Vis spectrophotometer and plot a calibration curve of absorbance versus concentration.

-

Test Samples: In separate vials, add a small, known amount of this compound to a known volume of each test solvent.

-

Dissolution and Measurement: Agitate the vials until no more solid dissolves. After allowing any undissolved solid to settle, take a sample of the supernatant and measure its absorbance.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in each test solvent.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the relationships between the compound's structural features and its solubility.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. CAS 18880-00-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 18880-00-7 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Benzyl bromide CAS#: 100-39-0 [m.chemicalbook.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

- 10. nbinno.com [nbinno.com]

- 11. tert-Butylbenzene - Wikipedia [en.wikipedia.org]

The Enduring Reactivity of 4-tert-Butylbenzyl Bromide: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, reactivity, and applications of 4-tert-butylbenzyl bromide, a key building block in modern medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and mechanistic insights to effectively utilize this versatile reagent.

Introduction

This compound is a substituted aromatic halide that has garnered significant attention in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the reactive benzylic bromide moiety, which readily participates in a variety of chemical transformations. The presence of the bulky tert-butyl group at the para position imparts unique steric and electronic properties to the molecule, influencing its reactivity and the characteristics of the resulting products. This technical guide provides a comprehensive overview of the synthesis, physical properties, and, most importantly, the diverse reactivity of this compound in key organic reactions, including nucleophilic substitutions, Grignard reagent formation, and palladium-catalyzed cross-coupling reactions.

Synthesis and Physical Properties

This compound is typically synthesized from 4-tert-butyltoluene (B18130) via a free-radical bromination reaction. A common and high-yielding method involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅Br | |

| Molecular Weight | 227.14 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | 8-12 °C | |

| Boiling Point | 93-94 °C at 1.5 mmHg | |

| Density | 1.236 g/mL at 25 °C | |

| Refractive Index | n20/D 1.545 |

Reactivity Profile

The reactivity of this compound is dominated by the lability of the carbon-bromine bond at the benzylic position. This allows for facile substitution by a wide range of nucleophiles and the formation of organometallic reagents.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions, primarily proceeding through an S_N2 mechanism. The benzylic position is activated towards nucleophilic attack, and the steric hindrance from the tert-butyl group does not significantly impede the approach of most nucleophiles to the benzylic carbon.

A variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom and carbon-carbon bonds. Common examples include the reaction with azide (B81097) and cyanide nucleophiles.

Table 2: Nucleophilic Substitution Reactions of this compound and Analogs

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Azide (NaN₃) | Benzyl (B1604629) azide (analogous) | DMSO, room temperature, overnight | 73 | [1] |

| Sodium Cyanide (NaCN) | Benzyl cyanide (analogous) | Aqueous ethanol, reflux, 4 hours | 80-90 | [2][3] |

| Trimethylsilyl Cyanide (TMSCN) / AgClO₄ | 4-tert-Butylbenzyl isocyanide | CH₂Cl₂, TBAF or aq. NaHCO₃ | Excellent | [4] |

This protocol describes the synthesis of benzyl azide from benzyl bromide, which serves as a representative procedure for the reaction of this compound with sodium azide.

-

Materials: Benzyl bromide, sodium azide, dimethyl sulfoxide (B87167) (DMSO), water, diethyl ether, brine, sodium sulfate.

-

Procedure:

-

Dissolve benzyl bromide (1.0 eq.) in DMSO.

-

Add solid sodium azide (1.5 eq.) to the solution.

-

Stir the reaction mixture overnight at ambient temperature.

-

Slowly add water (exothermic reaction) and then extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine (2x), and dry over sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the benzyl azide product.

-

Grignard Reagent Formation

The formation of a Grignard reagent from this compound is a crucial step for its use in carbon-carbon bond-forming reactions. However, the preparation of benzylic Grignard reagents can be challenging due to the propensity for Wurtz-type homocoupling of the starting bromide. Careful control of reaction conditions is necessary to maximize the yield of the desired organomagnesium species.

-

Apparatus: All glassware must be rigorously dried to exclude moisture. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Anhydrous ether or tetrahydrofuran (B95107) (THF) is used as the solvent. Magnesium turnings can be activated by methods such as crushing, adding a crystal of iodine, or using a small amount of 1,2-dibromoethane.

-

Procedure: A solution of this compound in the anhydrous solvent is added slowly to a suspension of activated magnesium turnings. The reaction is often initiated by gentle heating. Once initiated, the reaction is typically maintained at a controlled temperature to prevent excessive side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between the benzylic carbon of this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used for the synthesis of substituted biarylmethanes and related structures. Microwave-assisted protocols have been developed to accelerate these couplings.[8]

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |

| Arylboronic Acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Microwave, 20 min | Moderate to Good | [8] |

| 4-Methoxyphenylboronic acid (analogous) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | Not specified | [9] |

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a benzylic bromide with a boronic acid under microwave irradiation.

-

Materials: Benzylic bromide (e.g., this compound), arylboronic acid, palladium(II) acetate (B1210297) (Pd(OAc)₂), JohnPhos ligand, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

In a microwave reaction vessel, combine the benzylic bromide (1.0 mmol), arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), Pd(OAc)₂ (5 mol%), and JohnPhos (10 mol%).

-

Add DMF (2 mL) as the solvent.

-

Seal the vessel and heat in a microwave reactor for 20 minutes at the desired temperature.

-

After cooling, the reaction mixture is worked up by dilution with an organic solvent, washing with water and brine, drying, and purification by chromatography.

-

The Heck reaction couples this compound with an alkene to form a new carbon-carbon bond, typically with high stereoselectivity for the trans isomer. This reaction is valuable for the synthesis of substituted styrenes and related compounds.

Table 4: General Conditions for the Heck Reaction of Aryl/Benzyl Bromides

| Alkene | Catalyst/Ligand | Base | Solvent | Conditions | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 110 °C | 45 | [10] |

| Styrene (analogous aryl bromide) | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | 80 °C, 4h | Good | [11] |

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is essential for the synthesis of substituted alkynes, which are important intermediates in drug discovery.

Table 5: Sonogashira Coupling of this compound

| Alkyne | Catalyst | Base/Solvent | Conditions | Yield (%) | Reference |

| Lithium (trimethylsilyl)acetylide | [Pd(μ-I)PᵗBu₃]₂ | Not specified | Room temp, 10 min | 70 | [2] |

| Phenylacetylene (analogous) | Pd catalyst / Cu(I) cocatalyst | Amine base | Anhydrous, anaerobic | Not specified | [12] |

-

Materials: this compound, lithium (trimethylsilyl)acetylide, [Pd(μ-I)PᵗBu₃]₂ catalyst.

-

Procedure:

-

To a solution of this compound in an appropriate solvent under an inert atmosphere, add the [Pd(μ-I)PᵗBu₃]₂ catalyst.

-

Add the lithium (trimethylsilyl)acetylide.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

The reaction is then quenched and worked up to isolate the coupled product.

-

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its benzylic bromide functionality allows for a wide range of transformations, including nucleophilic substitutions, the formation of Grignard reagents, and participation in various palladium-catalyzed cross-coupling reactions. The presence of the para-tert-butyl group provides steric bulk and influences the electronic properties of the molecule, which can be strategically utilized in the design and synthesis of complex target molecules. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in drug development, enabling the efficient and effective application of this compound in their synthetic endeavors. Further exploration of its reactivity, particularly in the development of more efficient and sustainable catalytic systems, will undoubtedly continue to expand its utility in modern organic chemistry.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms for 4-tert-butylbenzyl bromide in chemical literature

An In-depth Technical Guide to 4-tert-butylbenzyl bromide: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It details the compound's various synonyms and chemical identifiers to aid in literature searches and material procurement. A summary of its key physical and chemical properties is presented in a structured format. This guide also offers detailed experimental protocols for the synthesis of this compound and its subsequent use in a representative nucleophilic substitution reaction. Furthermore, visual diagrams of the experimental workflows are provided to facilitate understanding and implementation in a laboratory setting. This document is intended to be a valuable resource for researchers and professionals in chemistry and drug development.

Chemical Identity and Synonyms

This compound is a substituted aromatic halide widely used in organic synthesis. Due to its common use, it is referenced in chemical literature and commercial catalogs under a variety of names. A comprehensive list of these synonyms and identifiers is crucial for efficient literature review and sourcing.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| Systematic Name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene |

| Common Synonyms | p-tert-Butylbenzyl bromide[1] |

| 1-(Bromomethyl)-4-tert-butylbenzene[1] | |

| α-Bromo-4-(tert-butyl)toluene | |

| 1-tert-Butyl-4-(bromomethyl)benzene | |

| 4-(tert-Butyl)benzyl bromide[1] | |

| Benzene, 1-(bromomethyl)-4-(1,1-dimethylethyl)-[1] | |

| Toluene, α-bromo-p-tert-butyl- | |

| 4-tert-Butylphenylmethyl bromide | |

| Bromo(4-tert-butylphenyl)methane | |

| α-Brom-4-(tert-butyl)toluol | |

| CAS Number | 18880-00-7 |

| EC Number | 242-643-1 |

| Beilstein Registry Number | 471674 |

| MDL Number | MFCD00000180 |

| PubChem CID | 87836 |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and use in chemical reactions. Below is a summary of its key quantitative data.

Table 2: Quantitative Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅Br[2] |

| Molecular Weight | 227.14 g/mol [2] |

| Appearance | Clear, colorless to light yellow liquid |

| Melting Point | 8-12 °C (lit.) |

| Boiling Point | 93-94 °C at 1.5 mmHg (lit.) |

| Density | 1.236 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.545 (lit.) |

| Flash Point | >110 °C (>230 °F) - closed cup[3] |

| InChI Key | QZNQSIHCDAGZIA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CBr[1] |

Experimental Protocols

Synthesis of this compound from 4-tert-butyltoluene (B18130)

This protocol describes the synthesis of this compound via the bromination of 4-tert-butyltoluene using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.[2]

Materials:

-

4-tert-butyltoluene (14.8 g, 0.10 mol)

-

N-bromosuccinimide (NBS) (17.8 g, 0.10 mol)

-

Benzoyl peroxide (200 mg)

-

Carbon tetrachloride (CCl₄)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-tert-butyltoluene in carbon tetrachloride.

-

Add N-bromosuccinimide and benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux for 2 hours.

-

After reflux, cool the mixture to room temperature.

-

Filter the mixture to remove the insoluble material (succinimide).

-

Wash the filtrate with carbon tetrachloride.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Dissolve the resulting residue in hexane.

-

Dry the hexane solution with magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the final product, this compound. The reported yield for this procedure is approximately 100% (22.7 g).[2]

Nucleophilic Substitution Reaction: Synthesis of 4-tert-butylbenzyl iodide

This protocol outlines a nucleophilic substitution reaction where this compound is converted to 4-tert-butylbenzyl iodide using potassium iodide. This type of reaction is a common application of this compound in organic synthesis.[2][4][5]

Materials:

-

This compound

-

Potassium iodide (KI)

-

Apolar solvent (e.g., a continuous phase for a slurry)

-

Ordered mesoporous material (e.g., silica)

-

Deionized water

Procedure: This procedure describes a reaction performed in a slurry of ordered mesoporous material, which can be adapted for other biphasic or homogeneous systems.[5]

-

Prepare an aqueous solution of potassium iodide.

-

Impregnate the pores of the ordered mesoporous material with the aqueous KI solution.

-

Create a concentrated slurry of the KI-impregnated mesoporous material in an apolar solvent.

-

Add the lipophilic reactant, this compound, to the continuous apolar phase of the slurry.

-

Maintain continuous stirring of the reaction mixture.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, TLC).

-

Upon completion, separate the solid mesoporous material from the liquid phase.

-

The resulting solution contains the product, 4-tert-butylbenzyl iodide. Further purification may be performed if necessary.

Visualized Workflows and Relationships

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthesis workflow for this compound.

References

- 1. 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | C11H15Br | CID 87836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18880-00-7 [chemicalbook.com]

- 3. 4-叔丁基苄溴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. A nucleophilic substitution reaction performed in different types of self-assembly structures. | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Stability and Storage of 4-tert-butylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermal stability and optimal storage conditions for 4-tert-butylbenzyl bromide. Understanding these parameters is critical for ensuring the compound's integrity, purity, and safety in research and development settings. This document synthesizes available data on storage, handling, and incompatibilities and presents model experimental protocols for thermal stability assessment based on established methodologies for similar chemical entities.

Chemical and Physical Properties

This compound is a substituted aromatic halide widely used in organic synthesis. Its physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₅Br |

| Molecular Weight | 227.14 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Melting Point | 8-12 °C |

| Boiling Point | 93-94 °C at 1.5 mmHg |

| Density | 1.236 g/mL at 25 °C |

| Flash Point | 110 °C (closed cup) |

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the quality of this compound and to ensure laboratory safety. The following conditions are recommended based on safety data sheets and general best practices for reactive brominated compounds.

| Condition | Recommendation |

| Temperature | Store in a refrigerator at 2-8°C. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and oxygen. |

| Light | Store in a light-resistant container to prevent photochemical decomposition. |

| Container | Use a tightly sealed, suitable container, such as a glass bottle with a secure cap. |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves, and a lab coat. |

Incompatible Materials

Contact with the following substances should be avoided to prevent vigorous or explosive reactions:

-

Acids

-

Strong oxidizing agents

-

Strong bases

-

Acid anhydrides

-

Acid chlorides

-

Carbon dioxide (CO₂)

Thermal Stability Profile

A study on nitrobenzyl halides indicated that bromide derivatives are generally less stable than their chloride counterparts.[1] The thermal decomposition of benzyl (B1604629) bromide has been studied under high-temperature pyrolysis conditions, revealing complex degradation pathways.[2][3][4] For practical laboratory purposes, the primary concern is gradual decomposition during storage and handling, which can be mitigated by following the recommended storage conditions.

Experimental Protocols for Thermal Stability Assessment

The following are detailed, representative methodologies for key experiments to assess the thermal stability of a compound like this compound. These protocols are based on general procedures for thermal analysis of reactive chemicals.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose by measuring its mass loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Record the sample mass as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events such as melting and decomposition, and to quantify the heat flow associated with these events.

Methodology:

-

Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum or gold-plated pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample from a sub-ambient temperature (e.g., -20 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Endothermic peaks will indicate melting, while exothermic peaks will indicate decomposition.

Accelerated Stability Study (Isothermal Stress Testing)

Objective: To assess the long-term stability of this compound under controlled, elevated temperature and humidity conditions.

Methodology:

-

Place accurately weighed samples of this compound into several vials.

-

Store the vials in a stability chamber at a controlled, elevated temperature (e.g., 40°C) and relative humidity (e.g., 75% RH), as per ICH guidelines for accelerated stability testing.[5][6]

-

At specified time points (e.g., 0, 1, 3, and 6 months), remove a vial from the chamber.

-

Analyze the sample for purity and the presence of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Compare the results to the initial (time 0) sample to determine the rate of degradation.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the stability and handling of this compound.

Caption: Recommended storage and handling workflow for this compound.

Caption: Experimental workflow for assessing the thermal stability of this compound.

References

An In-depth Technical Guide to the Free Radical Bromination of 4-tert-butyltoluene

This technical guide provides a comprehensive overview of the free radical bromination of 4-tert-butyltoluene (B18130), a critical reaction in organic synthesis for the production of 4-tert-butylbenzyl bromide. This key intermediate is widely utilized in the pharmaceutical, agrochemical, and materials science sectors.[1] The document details the reaction mechanism, discusses selectivity, presents experimental protocols, and summarizes relevant chemical data for researchers, scientists, and professionals in drug development.

Core Reaction and Significance

The selective bromination of the benzylic methyl group of 4-tert-butyltoluene proceeds via a free-radical chain mechanism.[2] This transformation is highly valued because the resulting benzylic bromide is an excellent substrate for a variety of nucleophilic substitution reactions, enabling the introduction of the 4-tert-butylbenzyl moiety into more complex molecular architectures.[1] The bulky tert-butyl group can be advantageous for controlling stereochemistry and designing molecules with specific spatial arrangements.[1] The most common and efficient method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or photochemical conditions.[1][2]

Reaction Mechanism

The free radical bromination of 4-tert-butyltoluene follows a classic three-stage chain mechanism: initiation, propagation, and termination.[2][3]

-

Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or irradiation with UV light.[2] This generates initial radicals which then react with the bromine source. In the case of NBS, a small amount of HBr produced during propagation reacts with NBS to generate a low, constant concentration of molecular bromine (Br₂). The initiator or light then facilitates the homolytic cleavage of the Br-Br bond to produce the essential bromine radicals (Br•).[4]

-

Propagation: This stage consists of a two-step cycle that produces the product and regenerates the chain-carrying radical.

-

A bromine radical abstracts a hydrogen atom from the weakest C-H bond in 4-tert-butyltoluene. The benzylic C-H bond is significantly weaker (approx. 88 kcal/mol) than the aromatic C-H bonds (approx. 110 kcal/mol) due to the resonance stabilization of the resulting benzylic radical.[5] This selective abstraction forms a 4-tert-butylbenzyl radical and hydrogen bromide (HBr).[2][5]

-

The newly formed 4-tert-butylbenzyl radical reacts with a molecule of Br₂ (supplied via the reaction of HBr with NBS) to yield the final product, this compound, and a new bromine radical (Br•), which continues the chain reaction.[2][5]

-

-

Termination: The chain reaction concludes when any two radical species combine, effectively removing the chain carriers from the reaction cycle.[3] This can occur through the combination of two bromine radicals, two 4-tert-butylbenzyl radicals, or one of each.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 4-tert-Butylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of nucleophilic substitution reactions involving 4-tert-butylbenzyl bromide. It includes a discussion of the prevailing reaction mechanisms, detailed experimental protocols for key transformations, and quantitative data to guide reaction optimization.

Introduction to this compound in Nucleophilic Substitution

This compound is a valuable reagent in organic synthesis, serving as a precursor for introducing the 4-tert-butylbenzyl moiety into various molecular scaffolds. This bulky, hydrophobic group can be advantageous in medicinal chemistry and materials science for modulating pharmacokinetic properties, controlling stereochemistry, or altering material characteristics.

The key to its utility lies in the reactivity of the benzylic bromide, which is an excellent substrate for nucleophilic substitution reactions.[1] As a benzylic halide, it can undergo substitution by both SN1 and SN2 mechanisms, with the operative pathway depending on the reaction conditions.[2]

-

SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism proceeds through a resonance-stabilized benzylic carbocation intermediate. It is favored by polar protic solvents (e.g., water, alcohols) and weak nucleophiles.[3][4]

-

SN2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[5] It is favored by primary substrates, strong nucleophiles, and polar aprotic solvents (e.g., DMSO, DMF, acetone).[6] this compound, being a primary benzylic halide, often reacts readily via the SN2 pathway.[7]

The choice of nucleophile and solvent system is therefore critical in directing the reaction towards the desired product with high efficiency.

Reaction Mechanism Diagrams

The two primary pathways for nucleophilic substitution of this compound are the SN1 and SN2 mechanisms.

Application Note 1: Synthesis of 4-tert-Butylbenzyl Azide (B81097)

The synthesis of organic azides is a cornerstone of modern medicinal chemistry, primarily due to their utility in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition). This reaction provides a robust method for synthesizing the azide derivative of this compound. The reaction typically proceeds via an SN2 mechanism.[8]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of benzylic azides from the corresponding bromides.

| Substrate | Nucleophile (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzyl (B1604629) Bromide | NaN₃ (1.5) | DMSO | Ambient | Overnight | 73 | [9] |

| Benzyl Bromide/Chloride | NaN₃ (2.0) | DMF | Room Temp | 12 | up to 99 | [10] |

| This compound | NaN₃ (2.0) | DMF | Room Temp | 12 | 95 | [10] |

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of benzyl azides.[10]

Materials:

-

This compound (1.0 equiv)

-

Sodium Azide (NaN₃) (2.0 equiv)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Diethyl Ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 3.0 mmol, 681 mg) and sodium azide (e.g., 6.0 mmol, 390 mg) in DMF (e.g., 20 mL).

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with deionized water (e.g., 30 mL).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue, 1-(azidomethyl)-4-tert-butylbenzene, can be purified by column chromatography on silica (B1680970) gel if necessary. A yield of 95% has been reported for this specific product.[10]

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety guidelines.

Experimental Workflow Diagram

Application Note 2: Synthesis of 4-tert-Butylbenzyl Cyanide

The reaction of this compound with an alkali metal cyanide (e.g., NaCN or KCN) is a direct method for synthesizing 4-tert-butylbenzyl cyanide.[11] This nitrile is a versatile intermediate that can be hydrolyzed to the corresponding carboxylic acid or reduced to the amine. The reaction is a typical SN2 displacement.[12]

Quantitative Data Summary

The following table provides representative conditions for the cyanation of benzylic halides.

| Substrate | Nucleophile | Solvent System | Temp. | Time (h) | Yield (%) | Reference |

| Benzyl Chloride | NaCN | Ethanol (B145695)/Water | Reflux | 4 | 80-90 | [13] |

| Substituted Benzyl Bromide | NaCN | DMSO | 90 °C | 2 | 87 | [12] |

| p-tert-Butylbenzyl Chloride | KCN | Methanol/Water | N/A | N/A | N/A | [14] |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of benzyl cyanide.[13]

Materials:

-

This compound (1.0 equiv)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (approx. 1.2 equiv)

-

95% Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium cyanide (e.g., 1.25 moles for every 1.0 mole of substrate) in a minimal amount of warm water.

-

Add a solution of this compound in 95% ethanol to the cyanide solution with stirring.

-

Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, filter the precipitated sodium bromide and wash the salt with a small amount of ethanol.

-

Combine the filtrates and remove the bulk of the ethanol via distillation or rotary evaporation.

-

Cool the remaining residue. The product, 4-tert-butylbenzyl cyanide, will separate as an oily layer.

-

Separate the organic layer. The aqueous layer can be extracted with a suitable solvent (e.g., diethyl ether) to recover more product.

-

Combine all organic portions, wash with water and brine, dry over a drying agent (e.g., MgSO₄), and concentrate.

-

The crude product can be purified by vacuum distillation.

Safety Note: Cyanide salts are extremely toxic. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. All glassware must be decontaminated with a bleach solution after use.[12]

Application Note 3: Synthesis of 4-tert-Butylbenzyl Ethers

The Williamson ether synthesis is a reliable and versatile method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[15] this compound is an excellent substrate for this reaction.

Quantitative Data Summary

This reaction is general, and yields are typically high (70-95%) depending on the specific alcohol and conditions used.

| Electrophile | Nucleophile | Base | Solvent | Conditions | Product Type |

| R-X (Primary) | R'-OH | NaH, Na, or K | THF, DMF | 0 °C to RT | R-O-R' |

| 4-tBuBnBr | Ethanol | NaH | THF | RT | 4-tert-Butylbenzyl ethyl ether |

| 4-tBuBnBr | Phenol | K₂CO₃ | Acetone | Reflux | 4-tert-Butylbenzyl phenyl ether |

Detailed Experimental Protocol (General)

This protocol describes the synthesis of an ether from an alcohol and this compound.[16]

Materials:

-

An alcohol (R-OH) (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

This compound (1.0 equiv)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 equiv) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equiv) portion-wise. (Caution: H₂ gas is evolved).

-

Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise via a syringe or dropping funnel.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution.

-

Partition the mixture between water and diethyl ether. Separate the layers.

-

Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ether by flash column chromatography.

Safety Note: Sodium hydride is a highly flammable solid that reacts violently with water. Handle only under an inert atmosphere.

References

- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. people.wou.edu [people.wou.edu]

- 7. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]

- 8. benchchem.com [benchchem.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. rsc.org [rsc.org]

- 11. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. m.youtube.com [m.youtube.com]

Application Notes: Synthesis of Pharmaceutical Intermediates with 4-tert-butylbenzyl bromide

Introduction

4-tert-Butylbenzyl bromide (CAS No. 18880-00-7) is a crucial organic synthetic intermediate widely utilized in the pharmaceutical industry.[1][2] Its chemical structure, featuring a reactive benzylic bromide, makes it an excellent substrate for nucleophilic substitution reactions.[2][3] This allows for the strategic introduction of the 4-tert-butylbenzyl group into various molecules. The sterically bulky tert-butyl group can be advantageous for controlling reaction stereochemistry and designing molecules with specific spatial arrangements to enhance binding affinity to target receptors.[2] These properties make this compound a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors.[2]

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound is as an alkylating agent in nucleophilic substitution reactions.[2][3][4] This enables the covalent attachment of the 4-tert-butylbenzyl moiety to various nucleophiles, a common strategy in drug development.

-

N-Alkylation: Reaction with amines to form substituted benzylamines. This is a fundamental step in the synthesis of numerous APIs where a benzyl (B1604629) group is attached to a nitrogen-containing heterocycle or a primary/secondary amine.

-

O-Alkylation: Reaction with alcohols or phenols to form benzyl ethers. This is often employed to introduce a bulky, lipophilic group or to protect a hydroxyl group during a multi-step synthesis.

-

S-Alkylation: Reaction with thiols to generate thioethers, which are important scaffolds in various therapeutic agents.

-

C-Alkylation: Reaction with carbanions (e.g., from malonates) to form new carbon-carbon bonds, enabling the construction of more complex molecular frameworks.[5]

The presence of the tert-butyl group often enhances the lipophilicity of the final molecule, which can improve pharmacokinetic properties such as cell membrane permeability and oral bioavailability.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for preparing the title compound from 4-tert-butyltoluene (B18130) via free-radical bromination.

Reaction Scheme: 4-tert-butyltoluene + N-Bromosuccinimide (NBS) --(Initiator)--> this compound

Materials:

-

4-tert-butyltoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (or another suitable non-polar solvent like cyclohexane)

-

Hexane

-

Magnesium sulfate (B86663) (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Buchner funnel)

-

Rotary evaporator

Procedure: [4]

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-tert-butyltoluene (0.10 mol) in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (0.10 mol) and a catalytic amount of benzoyl peroxide (e.g., 200 mg).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate.

-

Remove the insoluble succinimide by filtration, washing the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in hexane.

-

Dry the organic solution over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield this compound as a colorless to light yellow liquid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | 4-tert-butyltoluene, NBS, Benzoyl Peroxide | [4] |

| Molar Ratio (Toluene:NBS) | 1:1 | [4] |

| Solvent | Carbon Tetrachloride | [4] |

| Reaction Time | 2 hours | [4] |

| Temperature | Reflux | [4] |

| Purity | >97% | [3] |

| Yield | Up to 100% (crude) | [4] |

| Boiling Point | 93-94 °C / 1.5 mmHg | [3] |

| Density | 1.236 g/mL at 25 °C | [3] |

Protocol 2: N-Alkylation of an Amine with this compound

This protocol provides a general method for the synthesis of an N-(4-tert-butylbenzyl) amine, a common intermediate structure.

Reaction Scheme: R-NH₂ + this compound --(Base)--> R-NH-CH₂-C₆H₄-tBu

Materials:

-

A primary or secondary amine

-

This compound

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetonitrile (B52724) (or DMF, DMSO)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (anhydrous)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the amine (1.0 eq.) in acetonitrile, add a base such as potassium carbonate (2.0 eq.).

-

Stir the suspension at room temperature for 10 minutes.

-

Add a solution of this compound (1.1 eq.) in acetonitrile dropwise to the mixture.

-

Stir the reaction at room temperature (or heat to 50-60 °C if necessary) for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Filter off the inorganic base and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated product.

Quantitative Data for Representative Alkylation

The following table presents typical data for phase-transfer catalyzed alkylation reactions, which are often highly efficient for benzyl halides.

| Parameter | Typical Value | Reference |

| Substrate | Malonate Ester | [5] |

| Alkylating Agent | Benzyl Bromide Derivative | [5] |

| Base | 50% aq. KOH | [5] |

| Solvent | Toluene | [5] |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | [5][7] |

| Temperature | -40 °C to 0 °C | [5] |

| Reaction Time | 24-30 hours | [5] |

| Yield | 90-99% | [5] |

Visualizations

The following diagrams illustrate key workflows and concepts related to the synthesis and application of this compound.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. This compound [benchchem.com]

- 3. 4-tert-ブチルベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 18880-00-7 [chemicalbook.com]

- 5. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using 4-tert-Butylbenzyl Bromide as an Initiator

For Researchers, Scientists, and Drug Development Professionals

Introduction